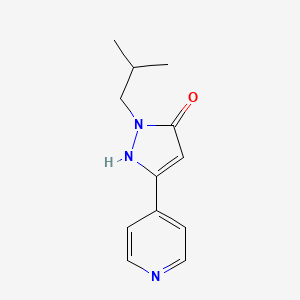

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-pyridin-4-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-3-5-13-6-4-10/h3-7,9,14H,8H2,1-2H3 |

InChI Key |

BQIVMRHJWQKQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C=C(N1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-one.

Reduction: The pyridin-4-yl group can be reduced to form the corresponding piperidine derivative.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol has found applications in various fields of scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Comparative Insights

Physicochemical Properties

- Lipophilicity : The isobutyl group increases logP compared to smaller alkyl chains (e.g., ethyl), which may improve blood-brain barrier penetration but complicate formulation .

- Solubility : Methoxy or polar substituents (e.g., in 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine) enhance aqueous solubility, whereas the target compound’s isobutyl group may necessitate prodrug strategies .

Biological Activity

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a pyrazole ring, an isobutyl group, and a pyridine moiety, suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is notable for its hydroxyl group at position 5 of the pyrazole ring, which may contribute to its biological activity by participating in hydrogen bonding and influencing the compound's solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds with similar structures have demonstrated antiproliferative effects against lung, breast, and colorectal cancer cells. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.2 |

| Colorectal Cancer | HCT116 | 12.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| 1-Isobutyl-Pyrazole | 0.02 |

| Diclofenac | 0.04 |

In vivo models have confirmed these findings, showing significant reductions in edema and inflammatory markers when treated with this compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes is under investigation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways related to cancer progression and inflammation.

- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

- DNA/RNA Interaction : There is potential for interaction with nucleic acids, affecting gene expression and cellular function.

Case Studies

A study conducted by Akhtar et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated significant antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value of 8.2 µM .

Another investigation focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a notable reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What experimental approaches resolve discrepancies in reported IC₅₀ values across studies?

- Methodological Answer : Standardize assay protocols:

- Use identical cell lines/passage numbers.

- Control for serum content (e.g., 10% FBS vs. serum-free).

- Validate compound solubility and stability under assay conditions.

- Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.